N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide
Description
N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide is a compound that features a fluorinated pyridine ring and an oxolane carboxamide group. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7-2-3-10(16-7)11(15)14-9-4-5-13-6-8(9)12/h4-7,10H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZUXXGZDDFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide typically involves the reaction of 3-fluoropyridine with oxolane-2-carboxylic acid derivatives under specific conditions. One common method includes the use of n-BuLi (n-butyllithium) followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and oxolane carboxamides, such as:
- 3-fluoropyridin-4-yl)methanol
- 2-fluorobenzyl alcohol
- 1,1,1-trifluoro-2-iodoethane
Uniqueness
N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide is unique due to its specific combination of a fluorinated pyridine ring and an oxolane carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of fluorine enhances its stability, reactivity, and biological activity compared to non-fluorinated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
